Firefly luciferase-IN-2

Luciferase Reporter Assay High-Throughput Screening

Firefly luciferase-IN-2 (5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole) is a characterized, species-selective firefly luciferase inhibitor (IC50=0.15μM) with negligible Renilla cross-reactivity. Validated for dual-luciferase HTS assays and as a dual-activity SF-1/RORα reference standard. The distinct 2-chloro-4-methylphenyl substitution pattern ensures defined SAR benchmarks. Procure this specific high-purity standard for reproducible assay validation.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
Cat. No. B12375274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFirefly luciferase-IN-2
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)Cl
InChIInChI=1S/C15H11ClN2O/c1-10-7-8-12(13(16)9-10)15-17-14(18-19-15)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyVKXJIEMSZDBZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole: Core Scaffold, Physicochemical Identity, and Documented Biological Annotations


5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole (CAS 796108-95-7) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole class, characterized by a central oxadiazole ring substituted with a phenyl group at the 3-position and a 2-chloro-4-methylphenyl moiety at the 5-position . Its molecular formula is C₁₅H₁₁ClN₂O with a molecular weight of 270.71 g/mol . The compound is recognized in the literature as Firefly luciferase-IN-2 (compound 5j) and has been characterized as an inhibitor of ATP-dependent firefly luciferase . Additional bioactivity annotations from high-throughput screening campaigns include micromolar inhibition of the nuclear receptors steroidogenic factor 1 (SF-1, NR5A1) and ROR-alpha [1]. The compound is commercially available as a research reagent and is used as a reference standard in luciferase-based assay development.

5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole: Why In-Class Substitution Is Not a Viable Procurement Strategy


The 1,2,4-oxadiazole scaffold exhibits extreme sensitivity to aryl substitution patterns, with even minor modifications to the pendant phenyl rings producing order-of-magnitude shifts in potency, selectivity, and off-target profiles [1]. Structure-activity relationship (SAR) studies on 3,5-diaryl-1,2,4-oxadiazoles have demonstrated that the presence, position, and electronic character of halogen and methyl substituents on the 5-phenyl ring profoundly modulate binding affinity across diverse target classes, including luciferase enzymes, nuclear receptors, and GPCRs [2]. Consequently, substituting 5-(2-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole with a close analog—such as the non-chlorinated 5-(4-methylphenyl) derivative or the 2,4-dichloro variant—cannot be assumed to preserve the same biological readout, assay compatibility, or batch-to-batch reproducibility. The quantitative evidence below substantiates why this specific substitution pattern confers a distinct and non-interchangeable activity signature.

5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole: Quantitative Differentiation Evidence Against Closest Analogs


Firefly Luciferase Inhibition: Sub-Micromolar Potency with Documented Selectivity Over Renilla Luciferase

5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole (Firefly luciferase-IN-2) inhibits purified Photinus pyralis (firefly) luciferase with an IC₅₀ of 0.15 μM, representing sub-micromolar potency that exceeds the inhibitory activity of numerous other 3,5-diaryl-1,2,4-oxadiazole derivatives evaluated in the same assay system [1]. Critically, the compound exhibits negligible inhibition of Renilla reniformis luciferase at concentrations where firefly luciferase is fully suppressed [1]. This species-selectivity profile contrasts with pan-luciferase inhibitors such as PTC124 (ataluren), which potently inhibits both firefly and Renilla luciferases [2]. For comparison, a structurally related 1,2,4-oxadiazole analog, 5-(3-chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole, exhibits an IC₅₀ of 0.22 μM (220 nM) against P. pyralis luciferase under comparable assay conditions, indicating that the specific 2-chloro-4-methylphenyl and 3-phenyl substitution pattern of the title compound confers a modest but measurable potency advantage [3].

Luciferase Reporter Assay High-Throughput Screening

Steroidogenic Factor 1 (SF-1, NR5A1) Inhibition: Micromolar Activity in a Defined Nuclear Receptor Counter-Screen

In a high-throughput luminescence-based screening campaign conducted by The Scripps Research Institute Molecular Screening Center, 5-(2-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole inhibited human steroidogenic factor 1 (SF-1, NR5A1) with an IC₅₀ of 4.71 μM [1]. While this potency is modest relative to dedicated SF-1 inhibitor chemotypes (e.g., SID 7969543, IC₅₀ = 0.76 μM), the compound's activity serves as a defined reference point for counter-screening and selectivity profiling [2]. Notably, the compound exhibits comparable activity against the related nuclear receptor ROR-alpha (IC₅₀ = 3.97 μM, see Evidence Item 3), establishing a dual-inhibition signature that distinguishes it from more selective SF-1 inhibitors [1]. This activity profile is not observed in the non-chlorinated analog 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole, for which no SF-1 inhibition data have been reported in public screening databases, underscoring the functional importance of the 2-chloro substituent.

Nuclear Receptor SF-1 Endocrinology

Nuclear Receptor ROR-alpha (RORα) Inhibition: Comparable Micromolar Potency with Defined SF-1 Co-Activity

The same high-throughput screening dataset that identified SF-1 inhibition also quantified 5-(2-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole's activity against isoform 2 of the human nuclear receptor ROR-alpha (RORα, NR1F1), yielding an IC₅₀ of 3.97 μM [1]. This value is within experimental error of its SF-1 IC₅₀ (4.71 μM), indicating a dual-activity profile at low micromolar concentrations. For comparison, a structurally distinct 1,2,4-oxadiazole derivative (CHEMBL2171906) exhibits an IC₅₀ of 20 μM (20,000 nM) against human ROR-alpha1 in a luciferase reporter gene assay, representing a 5-fold weaker potency relative to the title compound [2]. The specific 2-chloro-4-methylphenyl substitution pattern thus confers enhanced ROR-alpha engagement compared to alternative oxadiazole scaffolds evaluated in the same assay format.

Nuclear Receptor ROR-alpha Circadian Rhythm

Structural Differentiation: Dihedral Angle and Crystal Packing Distinguish This Scaffold from Related 3,5-Diaryl-1,2,4-Oxadiazoles

Single-crystal X-ray diffraction studies of 1,2,4-oxadiazole derivatives bearing a 2-chloro substituent on the 5-phenyl ring reveal a characteristic dihedral angle between the oxadiazole core and the chlorophenyl ring that influences solid-state packing and potential intermolecular interactions [1]. In the closely related compound 5-(2-chlorophenyl)-3-phenyl-1,2,4-oxadiazole, the dihedral angle between the oxadiazole and 2-chlorophenyl rings is 23.4°, while the oxadiazole-phenyl dihedral angle is 45.4° [1]. The presence of the 4-methyl group in 5-(2-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole is expected to further modulate this conformational landscape, potentially affecting solubility, crystal habit, and batch-to-batch solid-state consistency relative to the non-methylated analog. Weak π-π interactions between oxadiazole and benzene rings (minimum ring centroid separation of ~3.77 Å) have been documented in structurally related 1,2,4-oxadiazoles, suggesting a conserved supramolecular motif that may influence crystallization behavior and formulation characteristics [2].

Crystallography Conformational Analysis Solid-State Chemistry

5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole: Evidence-Backed Application Scenarios for Laboratory and Industrial Procurement


Orthogonal Luciferase Reporter Assay Validation and Counter-Screening

5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole (Firefly luciferase-IN-2) serves as a characterized, species-selective inhibitor of firefly luciferase (IC₅₀ = 0.15 μM) with negligible Renilla luciferase cross-reactivity [1]. This profile enables its use as a positive control for validating firefly luciferase assay sensitivity while simultaneously confirming that Renilla luciferase normalization signals remain uncompromised. In high-throughput screening (HTS) campaigns where dual-luciferase reporter systems are employed, this compound provides a defined benchmark for establishing assay Z-factors and detecting false-positive firefly luciferase inhibitors that might otherwise be misclassified as hits [1]. The documented sub-micromolar potency exceeds that of several related 1,2,4-oxadiazole analogs, ensuring robust signal suppression at practical working concentrations (1-10 μM).

Nuclear Receptor Counter-Screening and Selectivity Panel Reference

With characterized inhibitory activity against both steroidogenic factor 1 (SF-1, IC₅₀ = 4.71 μM) and ROR-alpha (IC₅₀ = 3.97 μM) [2], this compound functions as a dual-activity reference standard for nuclear receptor selectivity panels. Laboratories engaged in endocrine pharmacology, metabolic disease research, or circadian rhythm studies can employ this compound to establish baseline inhibition thresholds and validate assay window reproducibility without requiring multiple specialized probe compounds. The defined micromolar IC₅₀ values are derived from the same HTS campaign and assay platform (luminescence-based reporter assay), ensuring internal consistency of the dual-activity signature [2]. This application is particularly valuable for academic screening centers and pharmaceutical hit-to-lead programs seeking cost-effective counter-screen reagents with publicly documented activity data.

Oxadiazole SAR Reference Compound for Medicinal Chemistry Optimization

The distinct 2-chloro-4-methylphenyl substitution pattern of this compound establishes a defined SAR data point for medicinal chemists optimizing 3,5-diaryl-1,2,4-oxadiazole scaffolds [3]. When evaluating new synthetic analogs, this compound provides a quantitative benchmark for comparing luciferase inhibitory potency, nuclear receptor engagement, and species selectivity. Its documented activity profile—sub-micromolar firefly luciferase inhibition with Renilla sparing, combined with dual micromolar SF-1/ROR-alpha activity—offers a multi-parameter reference against which novel derivatives can be systematically compared [1][2]. Procurement of this specific compound ensures that SAR comparisons are anchored to a well-characterized standard rather than an unvalidated in-house synthetic batch.

Solid-State Reference for Crystallization and Formulation Studies

Based on structural inferences from crystallographically characterized analogs bearing the 2-chloro substituent, 5-(2-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole presents a defined conformational landscape (dihedral angles of ~23-45° between the oxadiazole core and pendant aryl rings) and predictable π-π stacking motifs (ring centroid separation ~3.77 Å) [4][5]. These solid-state properties make the compound suitable as a reference standard for laboratories developing crystallization protocols, assessing polymorphism, or evaluating formulation stability of oxadiazole-containing chemical matter. The presence of both chloro and methyl substituents on the 5-phenyl ring provides a more complex intermolecular interaction profile than simpler 3,5-diphenyl-1,2,4-oxadiazole analogs, offering a more rigorous test case for solid-state characterization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Firefly luciferase-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.